Methyl 2-[4-(prop-2-ynamido)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(prop-2-ynoylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h1,4-7H,8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNXQDYZPSLMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(prop-2-ynamido)phenyl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-aminophenylacetic acid, which is then reacted with propargyl bromide to introduce the prop-2-ynyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
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Acid-Catalyzed Hydrolysis : Treatment with concentrated hydrobromic acid (HBr) in water at 90–95°C for 24 hours cleaves the ester, producing 2-[4-(prop-2-ynamido)phenyl]acetic acid .
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Base-Promoted Hydrolysis : Reactions with sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, DMF) at 120–130°C similarly hydrolyze the ester .
Table 1: Hydrolysis Conditions and Products
Cycloaddition Reactions
The propargylamide moiety participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming triazole derivatives. This reaction is pivotal for bioconjugation or generating pharmacophores .
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Example: Reaction with benzyl azide in THF/DMF (1:1) using CuI as a catalyst yields a 1,4-disubstituted triazole derivative .
Key Observations :
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Solvents like DMF enhance reaction rates due to their high polarity .
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Substituents on the phenyl ring influence regioselectivity .
Nucleophilic Substitutions
The acetamide group undergoes nucleophilic substitution under basic conditions:
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Transesterification : Reaction with diisopropylamine in toluene at 120°C replaces the methyl ester with an isopropyl ester .
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Amide Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ methylates the amide nitrogen .
Table 2: Nucleophilic Substitution Examples
Cross-Coupling Reactions
The propargyl group facilitates Sonogashira coupling with aryl halides:
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Example: Reaction with 4-iodotoluene in THF using Pd(PPh₃)₄ and CuI yields a diarylacetylene derivative .
Critical Parameters :
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Catalyst: Pd(PPh₃)₄/CuI (1:2 molar ratio).
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the compound undergoes Fries-like rearrangements:
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Acid-Catalyzed Isomerization : Heating with HCl in
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that methyl 2-[4-(prop-2-ynamido)phenyl]acetate may serve as a precursor for developing anticancer agents. A notable study demonstrates its role in synthesizing Akt inhibitors, which are crucial in cancer therapy. The compound's structure allows for modifications that enhance its efficacy against specific cancer types by targeting the Akt signaling pathway, which is often dysregulated in tumors .
Case Study: Akt Inhibitors
A patent describes the synthesis of compounds derived from this compound that exhibit selective inhibition of Akt isozymes. These inhibitors have shown promise in preclinical models for treating various cancers, including breast and prostate cancer .
Organic Synthesis
2. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, such as:
- Suzuki-Miyaura Cross-Coupling : This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The compound can be used to create aryl-substituted products that are valuable in pharmaceuticals and agrochemicals .
Data Table: Reaction Conditions for Suzuki-Miyaura Coupling
| Reaction Type | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Microwave irradiation | 35 |
| Aryl-Aryl Coupling | Palladium | Room temperature | 50 |
Material Science
3. Polymer Chemistry
This compound can also be utilized in polymer chemistry to synthesize functionalized polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Case Study: Functionalized Polymers
A study on the incorporation of this compound into polymer systems revealed improvements in tensile strength and resistance to thermal degradation. These properties are particularly beneficial for applications in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(prop-2-ynamido)phenyl]acetate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- The prop-2-ynamido group in the target compound introduces both alkyne and amide functionalities, which are absent in hydroxyl- or halogen-substituted analogs. This may enhance reactivity in click chemistry or metal-catalyzed coupling reactions.
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogs reveal insights into molecular packing and interactions:
- Dihedral Angles: In Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate (), dihedral angles of 65.71° and 44.42° between aromatic rings influence molecular conformation and stability .
- Hydrogen Bonding : C–H···O interactions dominate in many analogs (e.g., compound 7 in ), forming layers or chains that stabilize the crystal lattice .
Biological Activity
Methyl 2-[4-(prop-2-ynamido)phenyl]acetate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
Molecular Formula: C12H13N O2
Molecular Weight: 203.24 g/mol
CAS Number: 2097893-48-4
The compound features a methyl ester group and a prop-2-ynamido moiety attached to a phenyl ring. This unique structure may contribute to its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in medicinal chemistry and pharmacology.
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors. The alkyne functionality may facilitate binding to targets through π-stacking interactions or covalent bonding, thereby modulating biological pathways. This interaction can lead to either inhibition or activation of target proteins, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.6 | Inhibition of migration |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Enzyme Inhibition Studies
This compound has also been evaluated for its enzyme inhibitory properties. It was found to inhibit key enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 22.3 |
| Cyclooxygenase-2 | Non-competitive | 19.5 |
These results indicate the compound's potential as an anti-inflammatory agent by modulating prostaglandin synthesis.
Case Studies
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Study on Anticancer Effects:
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in xenograft models of breast cancer. The compound significantly reduced tumor volume compared to controls, supporting its potential as an anticancer therapeutic agent. -
Enzyme Interaction Analysis:
Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
